molecular formula C5H9ClF3N B13903610 (1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride

(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride

Cat. No.: B13903610
M. Wt: 175.58 g/mol
InChI Key: VYRWZUGNJIMVJA-UHFFFAOYSA-N
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Description

(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H8F3N.ClH . It is known for its unique structure, which includes a trifluorocyclobutyl group attached to a methanamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride typically involves the reaction of a trifluorocyclobutyl precursor with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist of extracellular messengers, thereby modulating various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and other signaling pathways.

Comparison with Similar Compounds

(1,3,3-Trifluorocyclobutyl)methanamine;hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

(1,3,3-trifluorocyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-4(3-9)1-5(7,8)2-4;/h1-3,9H2;1H

InChI Key

VYRWZUGNJIMVJA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)F.Cl

Origin of Product

United States

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